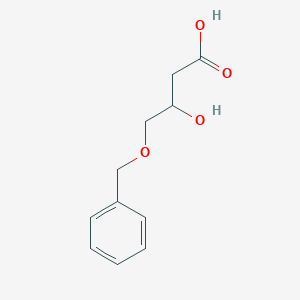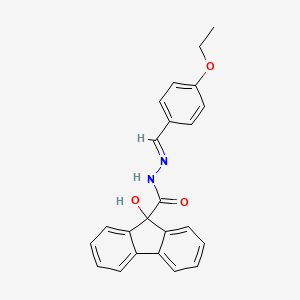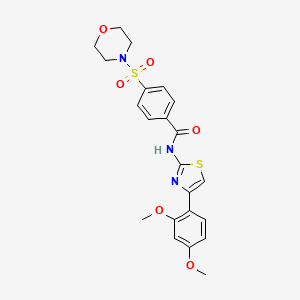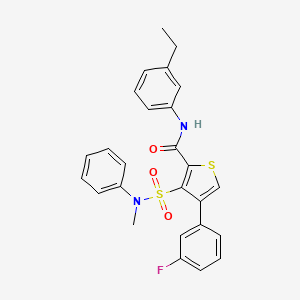
4-(Benzyloxy)-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3-hydroxybutanoic acid is a chemical compound. It can be synthesized from γ-butyrolactone . The empirical formula of a similar compound, 4-(Benzyloxy)phenylboronic acid pinacol ester, is C19H23BO3 .
Synthesis Analysis
The synthesis of this compound involves reactions at the benzylic position . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Molecular Structure Analysis
The molecular structure of this compound is complex. It has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also undergo oxidation and reduction .Applications De Recherche Scientifique
Synthesis of Derivatives
4-(Benzyloxy)-3-hydroxybutanoic acid and its derivatives have been used in various synthetic pathways. Noda and Seebach (1987) demonstrated its use in creating enantiomerically pure β-hydroxy-acid derivatives through hydrolytic cleavages of dioxanones (Noda & Seebach, 1987). Similarly, Greiveldinger and Seebach (1998) utilized it as a starting material for the synthesis of dendritic branches in chiral dendrimers (Greiveldinger & Seebach, 1998).
Ring Expansions and Photolysis
Aubé, Wang, Ghosh, and Langhans (1991) explored the photochemical rearrangement of oxaziridnes derived from 3-benzyloxy-cyclobutanone, which led to the synthesis of 4-benzyloxy-pyrrolidin-2-one, convertible to 4-amino-3-hydroxybutanoic acid (Aubé, Wang, Ghosh & Langhans, 1991).
Luminescent Properties
Sivakumar, Reddy, Cowley, and Vasudevan (2010) utilized 4-benzyloxy benzoic acid derivatives to study their influence on the photophysical properties of lanthanide coordination compounds. This research highlighted the impact of electron-releasing and withdrawing substituents on the photoluminescence of these compounds (Sivakumar, Reddy, Cowley & Vasudevan, 2010).
Enantioselective Synthesis in Organic Chemistry
Maddrell, Turner, Kerridge, Willetts, and Crosby (1996) demonstrated the use of (S)-3-(benzyloxy)-4-cyanobutanoic acid in enantioselective synthesis, showcasing its potential in the creation of complex organic compounds (Maddrell, Turner, Kerridge, Willetts & Crosby, 1996).
Inhibitory Properties in Biochemical Studies
Galardy and Kortylewicz (1984) explored the use of DL-2-benzyl-4-hydroxybutanoic acid as a competitive inhibitor in biochemical studies involving carboxypeptidase A, demonstrating its potential as a tool in enzymatic inhibition research (Galardy & Kortylewicz, 1984).
Safety and Hazards
Safety data sheets suggest that compounds similar to 4-(Benzyloxy)-3-hydroxybutanoic acid should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation ensured . Contact with skin and eyes should be avoided, and ingestion and inhalation prevented .
Orientations Futures
Future research could focus on the potential applications of 4-(Benzyloxy)-3-hydroxybutanoic acid in various fields. For instance, it could be used in the synthesis of new compounds, as suggested by a study on protease-activated prodrugs . Additionally, it could be used in the synthesis of substituted benzoic acids .
Propriétés
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNZNYQWFIUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)



![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)



![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600156.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)
